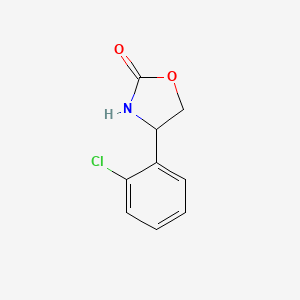

4-(2-Chlorophenyl)-1,3-oxazolidin-2-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO2/c10-7-4-2-1-3-6(7)8-5-13-9(12)11-8/h1-4,8H,5H2,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPSSXIVJLVPMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=O)O1)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 2 Chlorophenyl 1,3 Oxazolidin 2 One and Analogues

Cyclization Reactions for Oxazolidinone Ring Formation

Cyclization reactions represent a fundamental and widely employed strategy for the formation of the 1,3-oxazolidin-2-one ring. These methods typically involve the intramolecular reaction of a bifunctional precursor containing both a hydroxyl and an amino or carbamate (B1207046) group, with a carbonyl source.

From Amino Alcohols and Carbonyl Derivatives

A classical and direct approach to 4-aryl-1,3-oxazolidin-2-ones involves the cyclization of 2-amino-1-arylethanols with a suitable carbonylating agent. Phosgene (B1210022) and its derivatives, such as triphosgene, are effective reagents for this transformation, leading to the formation of the oxazolidinone ring through the reaction with both the amino and hydroxyl functionalities. This method is advantageous for its efficiency and the ready availability of the starting amino alcohols.

An efficient approach for the synthesis of 4,5-disubstituted oxazolidin-2-one scaffolds has been developed through a combination of an asymmetric aldol (B89426) reaction and a modified Curtius protocol. This strategy utilizes an effective intramolecular ring closure to access a variety of oxazolidin-2-one building blocks. nih.gov A series of β-hydroxy carbonyl substrates bearing aryl and aliphatic substituents have been shown to react well, affording the desired 4,5-disubstituted oxazolidin-2-ones in good to excellent conversions. nih.gov

| Entry | Substrate | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1 | β-hydroxy carbonyl with Phenyl substituent | 4-Methyl-5-phenyl-oxazolidin-2-one | 89 | nih.gov |

| 2 | β-hydroxy carbonyl with 4-Fluorophenyl substituent | 4-Methyl-5-(4-fluorophenyl)-oxazolidin-2-one | 85 | nih.gov |

| 3 | β-hydroxy carbonyl with 4-Chlorophenyl substituent | 4-Methyl-5-(4-chlorophenyl)-oxazolidin-2-one | 87 | nih.gov |

| 4 | β-hydroxy carbonyl with 2-Chlorophenyl substituent | 4-Methyl-5-(2-chlorophenyl)-oxazolidin-2-one | 82 | nih.gov |

From Carbamates and Epoxides

The reaction of carbamates with epoxides provides a versatile route to oxazolidinones. This method involves the nucleophilic attack of the carbamate nitrogen on the epoxide ring, followed by intramolecular cyclization. The regioselectivity of the epoxide ring-opening is a key factor in determining the final substitution pattern of the oxazolidinone ring. For the synthesis of 4-aryl-1,3-oxazolidin-2-ones, the corresponding styrene (B11656) oxides are common starting materials.

A study has detailed the synthesis of chiral oxazolidinones from N-aryl-carbamates and enantiopure epichlorohydrin. arkat-usa.org The optimized conditions for this reaction involve the use of lithium hydroxide (B78521) as a base in dimethylformamide (DMF) at room temperature. arkat-usa.org This method has been applied to a range of substituted N-aryl-carbamates, affording the corresponding N-aryl-oxazolidin-2-ones in good yields. arkat-usa.org

| Entry | Aryl Group in N-Aryl-Carbamate | Yield (%) of Oxazolidinone | Reference |

|---|---|---|---|

| 1 | 3-F-4-BrC6H3 | 65 | arkat-usa.org |

| 2 | 4-CH3COC6H4 | 65 | arkat-usa.org |

| 3 | 4-CNC6H4 | 55 | arkat-usa.org |

| 4 | 4-NO2C6H4 | 50 | arkat-usa.org |

Utilising CO2 as a C1 Source

The use of carbon dioxide (CO2) as a C1 source for the synthesis of oxazolidinones is an attractive approach from a green chemistry perspective. This methodology often involves the cycloaddition of CO2 to aziridines or a three-component reaction between an epoxide, an amine, and CO2. The reaction of 2-aryl aziridines with CO2 typically yields 5-aryl-2-oxazolidinones due to the regioselective ring-opening of the aziridine (B145994) at the benzylic position.

Ammonium ferrate salts have been shown to be competent catalysts for the coupling of CO2 with aziridines to produce 5-substituted 1,3-oxazolidin-2-ones under mild conditions, such as room temperature and atmospheric CO2 pressure. unimi.it This method has been successfully applied to various N-alkyl, N-benzyl, and N-allyl aziridines. unimi.it

| Entry | Aziridine Substrate | Yield (%) of Oxazolidinone | Reference |

|---|---|---|---|

| 1 | 1-Butyl-2-phenyl aziridine | 97 | unimi.it |

| 2 | 1-Benzyl-2-phenyl aziridine | 95 | unimi.it |

| 3 | 1-Allyl-2-phenyl aziridine | 96 | unimi.it |

| 4 | 1-Ethyl-2-(p-tolyl) aziridine | 94 | unimi.it |

Furthermore, a three-component reaction between CO2, aryl amines, and epoxides has been developed using a binary organocatalytic system composed of organocatalysts and DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to synthesize 3-aryl-2-oxazolidinones. rsc.org This method is applicable to a wide range of epoxides and aryl amines with various functional groups under mild reaction conditions. rsc.org

Multi-Component Reaction Approaches

Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecules, including oxazolidinones, in a single step from three or more starting materials. These reactions are highly atom-economical and can rapidly generate molecular diversity.

A notable example is the palladium-catalyzed three-component reaction of propargylamines, aryl halides, and atmospheric CO2. uzh.chresearchgate.net This transformation allows for the synthesis of functionalized 5-methylene-1,3-oxazolidin-2-ones. uzh.chresearchgate.net By employing a palladium catalyst, a variety of aryl iodides can be coupled with propargylamines in the presence of CO2 to afford the corresponding oxazolidinone products in a stereocontrolled manner. uzh.ch

| Entry | Propargylamine | Aryl Iodide | Yield (%) of Oxazolidinone | Reference |

|---|---|---|---|---|

| 1 | N-Benzylpropargylamine | Iodobenzene | 85 | nih.gov |

| 2 | N-Benzylpropargylamine | 4-Trifluoromethyliodobenzene | 75 | nih.gov |

| 3 | N-Benzylpropargylamine | 4-Methoxyiodobenzene | 90 | nih.gov |

| 4 | N-Allylpropargylamine | Iodobenzene | 82 | nih.gov |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis provides powerful tools for the synthesis of oxazolidinones, enabling reactions that are often difficult to achieve through classical methods. Palladium-based catalysts are particularly prominent in this area.

Palladium-Catalyzed N-Arylation and Cyclization Pathways

Palladium catalysts are instrumental in the N-arylation of pre-formed oxazolidinone rings, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the nitrogen atom. This is a crucial step in the synthesis of many biologically active oxazolidinones.

In addition to N-arylation, palladium catalysis can be employed in cyclization reactions to form the oxazolidinone ring itself. For instance, palladium-catalyzed intramolecular cyclization of ynamides has been developed for the synthesis of 4-halo-oxazolones. Furthermore, a palladium-catalyzed reductive cyclization/ring-opening/aromatization cascade of N-propargyl oxazolidines has been reported for the construction of 4-substituted isoquinolines, demonstrating the versatility of palladium catalysis in manipulating oxazolidine-related structures. A highly efficient and diastereoselective protocol for the synthesis of 1,3-oxazolidine motifs has been developed, featuring a palladium-catalyzed cyclization reaction of readily available 2-butene-1,4-diol (B106632) derivatives and imines. lookchem.com

Copper-Catalyzed Carbon Dioxide Incorporation Reactions

Copper-catalyzed reactions represent a significant avenue for the synthesis of oxazolidinones, particularly through the incorporation of carbon dioxide (CO2), an abundant and renewable C1 source. rsc.orgmdpi.com These methods are valued for their efficiency and alignment with green chemistry principles.

One notable approach involves a three-component reaction using propargylic alcohols, 2-aminoethanols, and CO2, catalyzed by a CuBr/ionic liquid system. mdpi.com This method is advantageous for its high turnover number and the ability to operate under atmospheric pressure of CO2. The choice of copper salt and ionic liquid is crucial for optimizing the reaction yield.

Table 1: Effect of Different Copper Catalysts on Oxazolidinone Synthesis mdpi.com Reaction Conditions: Propargylic alcohol, 2-aminoethanol, CO2 (0.1 MPa), catalyst, ionic liquid ([C2C1im][OAc]), 100°C.

| Entry | Copper Salt | Yield (%) |

|---|---|---|

| 1 | CuBr | 92 |

| 2 | CuCl | 85 |

| 3 | CuI | 88 |

| 4 | Cu2S | 75 |

| 5 | Cu(CH3CN)4PF6 | 78 |

Researchers have also demonstrated the fixation of CO2 for oxazolidinedione synthesis via a novel multicomponent reaction catalyzed by cuprous oxide (Cu2O). rsc.org In this process, various 2-bromo-3-phenylacrylic acid derivatives react with CO2 and amines to yield the corresponding oxazolidinedione derivatives in high yields. rsc.org Another efficient method is the copper-catalyzed three-component cascade reaction of propargylic alcohols, aminoethanols, and CO2 under solvent-free conditions. rsc.org

Silver-Catalyzed Cycloaddition Reactions

Silver catalysts are effective in promoting the cycloaddition of CO2 to suitable substrates to form the oxazolidinone ring. These reactions often proceed under mild conditions and exhibit high yields. rsc.orgorganic-chemistry.org

A prominent example is the silver-catalyzed incorporation of CO2 into various propargylic amines. organic-chemistry.org This reaction is facilitated by a silver catalyst that acts as a π-Lewis acid, activating the C≡C triple bond. organic-chemistry.org Similarly, a silver-catalyzed approach can synthesize 2-oxazolidinones through the cycloaddition of CO2 with propargylic alcohols and primary amines under solvent-free conditions. rsc.org Among various silver salts tested, silver acetate (B1210297) (AgOAc) proved to be the most efficient for this transformation. rsc.org

A one-pot, three-component cascade reaction catalyzed by Ag(I) has been developed for the synthesis of 2-oxazolidinones from terminal propargylic alcohols, CO2, and 2-aminoethanols. nih.gov This thermodynamically favorable route can be controlled to produce a range of 2-oxazolidinones with excellent yields and selectivity. nih.gov

Table 2: Silver-Catalyzed Synthesis of 4-Alkylene-1,3-oxazolidin-2-ones rsc.org Reaction Conditions: Propargylic alcohol, primary amine, CO2 (8 MPa), AgOAc (5 mol%), 120°C, solvent-free.

| Substrate (Propargylic Alcohol) | Substrate (Amine) | Product Yield (%) |

|---|---|---|

| Phenylpropargyl alcohol | Benzylamine | 92 |

| Phenylpropargyl alcohol | n-Butylamine | 85 |

| 1-Hexyn-3-ol | Benzylamine | 88 |

Catalysis with Bimetallic Complexes

Bimetallic complexes have emerged as powerful catalysts for oxazolidinone synthesis, offering unique reactivity compared to their monometallic counterparts. The cooperative action of two metal centers can facilitate key steps in the catalytic cycle.

Organocatalytic and Metal-Free Approaches

In pursuit of more sustainable and cost-effective synthetic routes, organocatalytic and metal-free methods for oxazolidinone synthesis have been developed. These approaches avoid the use of potentially toxic and expensive heavy metals. rsc.orgrsc.orgnih.gov

A polystyrene-supported 1,5,7-triazabicyclodec-5-ene (TBD) has been employed as a highly stable and recyclable organocatalyst for converting epoxy amines into 2-oxazolidone scaffolds using CO2. rsc.orgrsc.org This system can be used in a continuous flow packed bed reactor for extended periods without significant loss of catalytic activity. rsc.orgrsc.org

Metal-free synthesis can also be achieved through the reaction of epoxides with chlorosulfonyl isocyanate (CSI) under mild conditions without any additives or catalysts. nih.gov This one-pot reaction yields both oxazolidinones and five-membered cyclic carbonates. nih.gov Additionally, the carboxylative cyclization of N-propargylamines with CO2 can be performed under metal-free conditions, for instance, using a polystyryl-supported tertiary amine resin as the catalyst. rsc.org

Enantioselective and Diastereoselective Synthesis

The synthesis of specific stereoisomers of oxazolidinones is critical, particularly for pharmaceutical applications. Enantioselective and diastereoselective methods are employed to control the three-dimensional arrangement of atoms in the final product.

Chiral Auxiliary-Mediated Approaches

Chiral auxiliaries are temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com Oxazolidinones themselves are frequently used as chiral auxiliaries, most notably the Evans auxiliaries. williams.edu

In a typical application, a chiral oxazolidinone, such as 4-benzyl-2-oxazolidinone, is first acylated. williams.edu The resulting N-acyl oxazolidinone is then deprotonated to form a rigid, chelated enolate. Subsequent alkylation occurs preferentially from the face opposite the bulky substituent of the auxiliary, leading to high diastereoselectivity. williams.edu The auxiliary can then be cleaved and recovered for reuse. williams.edu

Another strategy combines an asymmetric aldol reaction mediated by a chiral auxiliary with a Curtius rearrangement, followed by in situ intramolecular cyclization to construct optically active 4,5-disubstituted oxazolidin-2-one motifs. nih.gov This approach allows for the efficient and diastereoselective synthesis of complex oxazolidinone structures. nih.gov

Asymmetric Catalysis

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This is often a more elegant and atom-economical approach than using stoichiometric chiral auxiliaries.

An efficient, catalytic asymmetric synthesis of the oxazolidinone ring has been developed featuring organocatalytic, highly enantioselective aldol and Beckman rearrangement reactions. researchgate.netnih.govacs.org This strategy has been successfully applied to the synthesis of the antibiotic linezolid (B1675486) and its analogues with high enantio- and diastereoselectivity. researchgate.netnih.gov

Furthermore, chiral squaramide-based organocatalysts have been shown to be effective in domino reactions to construct spirooxazolidines containing a pyrazolinone core. A hydroquinine-derived bifunctional squaramide catalyst facilitates an asymmetric N,O-acetalization/aza Michael addition cascade, generating two stereocenters with high enantioselectivity (up to >99% ee). rsc.org

Table 3: Asymmetric Organocatalytic Synthesis of Oxazolidino Spiropyrazolinones rsc.org Reaction Conditions: N-Boc pyrazolinone ketimine, γ-hydroxyenone, hydroquinine-derived squaramide catalyst (10 mol%).

| Entry | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|

| 1 | 2.5:1 | 98 |

| 2 | 3.3:1 | >99 |

| 3 | 2.3:1 | 97 |

Kinetic Resolution Strategies

Kinetic resolution is a pivotal technique for separating racemic mixtures of chiral compounds, including oxazolidinones. This method relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. Both enzymatic and chemo-catalytic strategies have been successfully applied to the kinetic resolution of 2-oxazolidinones.

One of the primary chemo-catalytic methods involves the enantioselective N-acylation of racemic 2-oxazolidinones. nih.govresearchgate.net This approach has been demonstrated to achieve outstanding selectivities, providing a direct route to enantiomerically enriched oxazolidinones. nih.gov The process facilitates the separation of the unreacted enantiomer from its acylated counterpart. The absolute configuration of the resulting enantiopure oxazolidinones can be determined using these kinetic resolution catalysts. sigmaaldrich.com

Enzymatic resolutions offer a powerful alternative, leveraging the high stereospecificity of enzymes. amanote.com Lipases are commonly employed for the resolution of 2-oxazolidinone (B127357) esters through enantioselective hydrolysis or transesterification. amanote.com Another innovative enzymatic approach involves engineered myoglobin (B1173299) variants, which can catalyze intramolecular C(sp³)–H amination of N-acetoxycarbamates. This biocatalytic method enables the construction of a variety of chiral 2-oxazolidinones with high enantioselectivity under mild reaction conditions. nih.gov The process uses readily available and stable substrates, highlighting its potential for practical asymmetric synthesis. nih.gov

| Strategy | Catalyst/Enzyme Type | Reaction Type | Key Advantages |

| Chemo-catalytic | Chiral Acylation Catalysts | N-acylation | High selectivity, direct separation |

| Enzymatic | Lipases | Hydrolysis/Transesterification | High stereospecificity, mild conditions |

| Enzymatic | Engineered Myoglobin | Intramolecular C-H Amination | High enantioselectivity, use of stable precursors |

Green Chemistry Principles in Oxazolidinone Synthesis

The integration of green chemistry principles into the synthesis of oxazolidinones aims to reduce the environmental impact of chemical processes. This involves the use of safer solvents, alternative reagents, and energy-efficient technologies like microwave irradiation.

Alternative Reagents and Solvent Systems

Traditional syntheses of oxazolidinones have often relied on hazardous reagents such as phosgene and isocyanates. researchgate.net Modern green approaches focus on replacing these with more benign alternatives. Carbon dioxide (CO₂), an abundant and non-toxic C1 building block, has emerged as a key environmentally friendly reagent for synthesizing 2-oxazolidinones. rsc.org The cycloaddition of CO₂ to aziridines or a three-component reaction involving epoxides, amines, and CO₂ are prominent examples of this strategy. rsc.org

The choice of solvent is another critical aspect of green synthesis. Significant efforts have been made to replace volatile organic compounds (VOCs) with greener alternatives. Deep Eutectic Solvents (DESs) have been successfully employed as both the catalyst and reaction medium for oxazolidinone synthesis. researchgate.netrsc.org For instance, a ternary DES comprising choline (B1196258) chloride, glycerol, and aluminum chloride hexahydrate facilitates the efficient three-component reaction of epoxides, amines, and dimethyl carbonate. researchgate.net Similarly, a DES based on a quaternary diammonium salt and urea (B33335) has been used for the atom-economic synthesis from epoxides and isocyanates, functioning as a recyclable and environmentally gentle medium. rsc.org This protocol boasts a low E-factor (0.11) and high atom economy (100%). rsc.org

Solvent-free, or neat, reaction conditions represent another significant advancement. rsc.org These methods not only eliminate solvent waste but can also lead to improved reaction efficiency. For example, the L-histidine-catalyzed cycloaddition of CO₂ with 1-alkyl-2-arylaziridines can be performed under solvent-free conditions. rsc.org

| Green Approach | Example System | Key Benefits |

| Alternative Reagent | Carbon Dioxide (CO₂) | Abundant, non-toxic, renewable C1 source |

| Alternative Solvent | Deep Eutectic Solvents (DES) | Recyclable, dual catalyst/solvent role, low environmental impact |

| Process Intensification | Solvent-free Synthesis | Eliminates solvent waste, can improve reaction rates |

Microwave-Assisted Synthesis

Microwave-assisted synthesis has become an important tool in green chemistry, offering considerable advantages over conventional heating methods, including dramatically reduced reaction times, cleaner reactions, and often higher yields. lookchem.comnih.gov This technology has been effectively applied to the synthesis of oxazolidinones and related heterocyclic compounds. researchgate.net

In one reported method, various 4-substituted oxazolidin-2-ones were synthesized from the corresponding amino alcohols and ethyl carbonate under microwave irradiation. researchgate.net This approach led to an efficient synthesis with a remarkable reduction in reaction times compared to traditional methods. researchgate.net For instance, the thionation of 3-substituted 4-imino-oxazolidin-2-ones to produce 4-thioxo-oxazolidin-2-ones was accomplished in just 1.5 to 6 minutes under microwave irradiation, a significant improvement over conventional heating. lookchem.com The rapid and efficient nature of microwave-assisted synthesis makes it a highly attractive and sustainable method for producing oxazolidinone scaffolds. nih.govjchps.com

| Compound Type | Conventional Method (Time) | Microwave Method (Time) | Yield (%) |

| 4-Substituted Oxazolidin-2-ones | Long reaction times | Significantly reduced | Improved |

| 3-Substituted 4-Thioxo-oxazolidin-2-ones | Not specified | 1.5 - 6 minutes | 54 - 70 |

Mechanistic Investigations of 1,3 Oxazolidin 2 One Formation and Transformation

Detailed Reaction Mechanisms and Transition State Analysis

The formation of the 1,3-oxazolidin-2-one ring typically proceeds through intramolecular cyclization, where a nucleophilic group (oxygen or nitrogen) attacks an activated carbonyl or equivalent functional group. The precise mechanism is highly dependent on the starting materials and catalysts employed.

One well-studied pathway is the carboxylative cyclization of amino alcohols or their derivatives. For instance, the synthesis of (S)-4-phenyl-2-oxazolidinone, a close analogue of the target compound, can be achieved from N-Boc-L-phenylglycinol. google.com The reaction involves a ring-closing step under the action of a catalyst, where the hydroxyl group attacks the carbonyl of the carbamate (B1207046), proceeding through a tetrahedral transition state before eliminating the tert-butoxy group.

Another significant mechanism involves the multicomponent reaction of amines, aldehydes, terminal alkynes, and carbon dioxide, catalyzed by transition metals like copper(I). scilit.com In this pathway, a propargylamine intermediate is first formed from the amine, aldehyde, and alkyne. This intermediate then undergoes a copper-catalyzed carboxylative cyclization with CO2 to yield a 5-alkylidene-oxazolidin-2-one. researchgate.net Mechanistic studies suggest that the catalyst activates the alkyne for nucleophilic attack by the carbamate formed in situ from the amine and CO2.

A one-pot synthesis of 1,3-oxazolidines (a related saturated heterocycle) highlights a mechanism proceeding through hemiaminal intermediates. nih.gov This reaction involves the enantioselective addition of an alcohol to an imine, catalyzed by a chiral magnesium phosphate complex, followed by an intramolecular cyclization under basic conditions. nih.gov While this produces an oxazolidine (B1195125), similar principles of intramolecular ring formation via key intermediates can be applied to oxazolidin-2-one synthesis.

Role of Catalysts and Additives in Reaction Pathways

Catalysts and additives play a pivotal role in directing the reaction pathway, enhancing reaction rates, and controlling selectivity in oxazolidinone synthesis. A wide array of catalytic systems have been developed, ranging from transition metals to organocatalysts.

Transition Metal Catalysis:

Copper(I): Copper(I) iodide (CuI) is highly effective in catalyzing the four-component coupling reaction to form oxazolidinones from amines, aldehydes, alkynes, and CO2. scilit.comresearchgate.net The copper catalyst is believed to be essential for the carboxylative cyclization of the propargylamine intermediate. researchgate.net

Ruthenium(III): A Ru(III)-porphyrin complex has been shown to be an efficient catalyst for the three-component reaction of CO2, aliphatic amines, and dichloroethane derivatives to produce oxazolidinones. researchgate.net

Palladium(0/II): Palladium acetate (B1210297), often used with ligands, catalyzes the N-arylation of 2-oxazolidinones and can be used in cyclization reactions of propargylic starting materials. organic-chemistry.org

Gold(I): Cationic gold(I) complexes are effective in catalyzing the rearrangement of propargylic carbamates to form 5-methylene-1,3-oxazolidin-2-ones under mild conditions. organic-chemistry.org

Silver(I): Silver acetate, in combination with DMAP, can activate internal alkynes to promote the Z-selective synthesis of oxazolidin-2-ones from propargylic alcohols. organic-chemistry.org

Heterogeneous and Other Catalysts:

Basic Alumina and Silica (B1680970): These solid catalysts can promote the carboxylative cyclization of propargylamines with supercritical CO2, offering the advantage of easy recovery and reuse. researchgate.net

Organocatalysts: Chiral organoselenium compounds and phosphazene bases have also been employed to catalyze the formation of enantioenriched 2-oxazolidinones. organic-chemistry.org

Additives are also crucial. In many syntheses, bases such as sodium tert-butoxide or organic superbases are required to facilitate deprotonation and cyclization steps. google.com In reactions involving CO2, dehydrative activators like diphenylphosphoryl azide (DPPA) can be used to activate the in-situ formed carbamate towards intramolecular cyclization. mdpi.com

| Catalyst/Additive | Reaction Type | Role | Reference |

|---|---|---|---|

| Copper(I) Iodide (CuI) | Four-component coupling (amine, aldehyde, alkyne, CO2) | Catalyzes carboxylative cyclization of propargylamine intermediate | scilit.comresearchgate.net |

| Ru(III)-Porphyrin | Three-component coupling (CO2, amine, dichloroethane) | Catalyzes overall transformation to oxazolidinone | researchgate.net |

| Palladium(II) Acetate | Cyclization of propargylic compounds | Activates propargylic system for cyclization | organic-chemistry.org |

| Gold(I) Complex | Rearrangement of propargylic carbamates | Lewis acid catalyst for rearrangement | organic-chemistry.org |

| Basic Alumina | Carboxylative cyclization with scCO2 | Heterogeneous base catalyst | researchgate.net |

| Sodium tert-butoxide | Cyclization of N-Boc-amino alcohols | Base for ring-closing reaction | google.com |

Intermediates in Oxazolidinone Synthesis

The formation of the oxazolidinone ring proceeds through several key reactive intermediates, which have been identified through mechanistic studies, including operando FTIR and multinuclear NMR spectroscopy. researchgate.net

Propargylamine Intermediates: In multicomponent reactions involving alkynes, propargylamines are crucial intermediates. scilit.comresearchgate.net They are formed in the initial stage and subsequently undergo carboxylative cyclization to form the final oxazolidinone product. Their presence has been confirmed by NMR monitoring of the reaction progress. researchgate.net

Carbamate Intermediates: In reactions utilizing carbon dioxide as a C1 source, the formation of a carbamate or a carbamate salt is a key step. researchgate.net This intermediate is generated from the reaction of an amine with CO2 and serves as the precursor to the oxazolidinone ring upon intramolecular cyclization.

Hemiaminal Intermediates: In the synthesis of related 1,3-oxazolidines from imines and alcohols, hemiaminals are the key intermediates formed prior to cyclization. nih.gov The enantioselective formation of this intermediate dictates the stereochemistry of the final product. nih.gov

Mixed Anhydrides: When dehydrating agents like DPPA are used in conjunction with CO2, the carbamate intermediate can be further activated by forming a mixed anhydride, which is highly susceptible to intramolecular nucleophilic attack to close the ring. mdpi.com

| Intermediate | Reaction Pathway | Method of Identification | Reference |

|---|---|---|---|

| Propargylamine | Cu(I)-catalyzed four-component reaction | ¹H NMR monitoring | scilit.comresearchgate.net |

| Carbamate Salt | Ru(III)-catalyzed three-component reaction with CO2 | In situ high-pressure FT-IR | researchgate.net |

| Hemiaminal | Catalytic addition of alcohols to imines | Inferred as precursor to cyclization | nih.gov |

| Mixed Anhydride | CO2 incorporation with dehydrating agent (DPPA) | Proposed mechanistic intermediate | mdpi.com |

Stereochemical Control Mechanisms

Achieving stereochemical control is often a primary goal in oxazolidinone synthesis, especially for pharmaceutical applications. Control is typically exerted either by using a chiral substrate or by employing a chiral catalyst.

Substrate Control: A common strategy involves starting with an enantiomerically pure precursor, such as a chiral amino alcohol. For example, the synthesis of (S)-4-phenyl-2-oxazolidinone relies on L-phenylglycinol as the chiral starting material. google.com The stereocenter at the 4-position of the resulting oxazolidinone is thus directly derived from the chirality of the starting amino alcohol. The cyclization reaction proceeds with retention of configuration at this center.

Catalyst Control: Asymmetric catalysis provides an elegant method for generating chiral oxazolidinones from achiral or racemic starting materials. Chiral catalysts create a chiral environment around the reactants, influencing the transition state of the key bond-forming step. For instance, the enantioselective synthesis of 1,3-oxazolidines utilizes a chiral magnesium phosphate catalyst to control the addition of an alcohol to an imine, thereby setting the stereochemistry of the hemiaminal intermediate and, consequently, the final product. nih.gov Similarly, chiral organoselenium compounds have been used to catalyze the enantioselective synthesis of 2-oxazolidinones from N-Boc amines and alkenes. organic-chemistry.org The absolute configuration of the product is determined by the specific enantiomer of the chiral catalyst used.

Structural Characterization and Conformational Analysis

Advanced Spectroscopic Characterization (beyond basic identification)

Spectroscopy offers a powerful lens through which to view the molecule's structure and behavior. Beyond simple identification, advanced techniques probe the intricate relationships between atoms and the influence of the chemical environment on molecular conformation.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the bonding framework and spatial relationships within the molecule. Techniques such as COSY, HSQC, HMBC, and NOESY would be employed to fully characterize 4-(2-chlorophenyl)-1,3-oxazolidin-2-one.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) coupling networks, confirming the connectivity of protons on the oxazolidinone ring.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom bearing protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space interactions between protons that are in close proximity, providing critical information for determining the preferred conformation and the relative orientation of the 2-chlorophenyl substituent with respect to the oxazolidinone ring in solution. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound This table is illustrative, based on typical chemical shifts for analogous structures.

| Position | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H to C) |

|---|---|---|---|

| C2 (C=O) | - | ~158.0 | H4, H5 |

| C4 | ~5.50 (dd) | ~75.0 | C2, C5, C1' |

| C5 | ~4.70 (t), ~4.20 (t) | ~69.0 | C2, C4 |

| N3-H | ~6.50 (s) | - | C2, C4 |

| C1' | - | ~138.0 | H4, H2', H6' |

| C2' (C-Cl) | - | ~131.0 | H3', H4' |

| C3' | ~7.35 (d) | ~128.0 | C1', C2', C5' |

| C4' | ~7.40 (t) | ~130.0 | C2', C6' |

| C5' | ~7.30 (t) | ~127.0 | C1', C3' |

| C6' | ~7.50 (d) | ~129.5 | C2', C4' |

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, probes the vibrational modes of the molecule. These methods are sensitive to bond strengths, molecular symmetry, and conformation. researchgate.netnih.gov The analysis of specific spectral bands can provide evidence for particular conformational isomers.

Key vibrational modes for this compound include:

N-H Stretching: A sharp band typically appears around 3200-3300 cm⁻¹ in the FT-IR spectrum.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are observed in the 2850-3100 cm⁻¹ region.

C=O Stretching: The carbonyl group of the oxazolidinone ring gives rise to a very strong and characteristic absorption band, typically in the range of 1740-1760 cm⁻¹. The exact position can be sensitive to the ring conformation and intermolecular hydrogen bonding. researchgate.net

C-O Stretching: The C-O single bond stretching within the ring usually appears in the 1000-1200 cm⁻¹ region.

C-Cl Stretching: The vibration associated with the carbon-chlorine bond is expected in the fingerprint region, typically around 700-800 cm⁻¹.

Comparing experimental spectra with theoretical calculations from methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes and help distinguish between different stable conformers. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound This table presents expected frequency ranges for key functional groups.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (FT-IR) |

|---|---|---|

| N-H Stretch | 3200 - 3300 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | Medium-Weak |

| C=O Stretch (Amide I) | 1740 - 1760 | Strong |

| Aromatic C=C Bending | 1450 - 1600 | Medium |

| C-O Stretch | 1000 - 1200 | Strong |

| C-Cl Stretch | 700 - 800 | Medium-Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments, which involve the fragmentation of a selected parent ion, can offer insights into the molecule's structure and potential reaction or degradation pathways.

The fragmentation of 1,3-oxazolidin-2-ones often involves characteristic ring-opening or ring-contraction mechanisms. nih.govresearchgate.net For this compound, key fragmentation pathways would likely include:

Loss of the chlorophenyl group.

Cleavage of the oxazolidinone ring, potentially leading to the loss of CO₂ or other small neutral molecules.

Rearrangement reactions followed by fragmentation.

Studying the fragmentation patterns under different ionization conditions (e.g., Electron Impact vs. Electrospray Ionization) can help map out these pathways and understand the molecule's intrinsic stability. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Configuration and Solid-State Structure

Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, revealing the molecule's exact conformation and packing in the crystal lattice.

For a chiral molecule like this compound, X-ray diffraction using anomalous dispersion, often enhanced by the presence of the chlorine atom, can be used to determine the absolute configuration of its stereocenters. researchgate.netresearchgate.net The Flack parameter is a critical value derived from the crystallographic data that indicates whether the correct enantiomer has been modeled; a value close to zero confirms the assigned absolute configuration. nih.goved.ac.uk

Studies on analogous compounds, such as 4-[(R)-chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, have shown that the oxazolidinone ring often adopts a near-planar or a shallow envelope conformation in the solid state. nih.govresearcher.life The analysis would also reveal the dihedral angle between the plane of the oxazolidinone ring and the chlorophenyl ring, which is a key conformational parameter. researcher.life

Table 3: Representative Crystallographic Data for an Analogous 4-Substituted-1,3-Oxazolidin-2-one Data based on a closely related structure, 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, as a predictive model. nih.gov

| Parameter | Illustrative Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| Ring Conformation | Near-planar / Shallow Envelope |

| Dihedral Angle (Oxazolidinone Ring to Phenyl Ring) | ~56° |

| Key Torsion Angle (e.g., N3-C4-C1'-C2') | Variable, defines substituent orientation |

| Flack Parameter | Close to 0 (for correct absolute configuration) |

Solution-State Conformational Analysis

While X-ray crystallography provides a static picture of the solid state, the conformation of a molecule in solution can be more dynamic. NMR spectroscopy, particularly NOESY, combined with computational modeling, is the primary tool for investigating solution-state conformations. nih.gov

The five-membered oxazolidinone ring is not perfectly flat and can adopt puckered conformations to relieve steric strain. The most common conformations are the envelope (where one atom is out of the plane of the other four) and the twist or half-chair (where two adjacent atoms are displaced on opposite sides of the plane). researchgate.net The energy barrier between these conformations is often low, leading to a dynamic equilibrium in solution.

The orientation of the 2-chlorophenyl substituent relative to the oxazolidinone ring is another critical aspect of its conformation. There is a rotational barrier around the C4-C(phenyl) bond, leading to different possible rotamers. The preferred orientation is determined by a balance of steric hindrance and potential non-covalent interactions. NOESY data showing spatial proximities between protons on the phenyl ring and protons on the oxazolidinone ring can identify the dominant rotameric form in a given solvent.

Influence of the 2-Chlorophenyl Moiety on Conformation

The conformation of this compound is significantly influenced by the presence of the 2-chlorophenyl group at the 4-position of the oxazolidinone ring. The oxazolidinone ring itself is a five-membered heterocycle and, in related structures, has been observed to adopt various conformations such as envelope, twist, or half-chair forms. The specific conformation is a balance of minimizing torsional strain and steric interactions.

In analogous compounds, such as 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, the oxazolidinone ring has been found to be nearly planar. nih.gov However, the orientation of the phenyl ring relative to the oxazolidinone ring is a critical conformational feature. The dihedral angle between the mean plane of the oxazolidinone ring and the phenyl ring is a key parameter in defining this orientation. For instance, in the aforementioned 4-nitrophenyl derivative, this dihedral angle is 56.21°. nih.gov

The introduction of a chlorine atom at the ortho position of the phenyl ring in this compound is expected to impose significant steric hindrance. This steric repulsion between the chlorine atom and the adjacent oxazolidinone ring likely forces the phenyl ring to rotate out of the plane of the heterocycle to a greater extent than in an unsubstituted phenyl analogue. This rotation aims to minimize the van der Waals repulsive forces between the bulky chlorine atom and the atoms of the oxazolidinone ring.

This steric effect can be understood by comparing the van der Waals radii of hydrogen and chlorine. The larger radius of the chlorine atom necessitates a greater spatial separation from the oxazolidinone ring, which is achieved through rotation around the C4-C(phenyl) bond. This rotation, however, may be constrained by the desire to maintain some degree of π-system conjugation, leading to a conformational compromise.

Dynamic Processes and Energy Barriers

The steric hindrance introduced by the ortho-chloro substituent not only influences the static conformation but also gives rise to dynamic processes, specifically hindered rotation around the single bond connecting the phenyl ring and the oxazolidinone ring. This phenomenon can lead to atropisomerism, where the rotational barrier is high enough to allow for the isolation of distinct enantiomers at room temperature.

The energy barrier to rotation in such N-aryl compounds is influenced by the size of the ortho-substituent. Studies on axially chiral N-(o-aryl) compounds have shown that the racemization barriers are affected by the van der Waals radii of the ortho-halogen substituents. researchgate.net For N-aryl-2-thioxo-oxazolidine-4-one derivatives, rotational barriers have been determined to be in the range of 82–129 kJ/mol. researchgate.net

In the case of this compound, the dynamic process of interest is the rotation about the Nsp2–Caryl single bond. The energy barrier for this rotation can be experimentally determined using techniques such as dynamic NMR spectroscopy or by monitoring the thermal equilibration of separated enantiomers via chiral HPLC. researchgate.net

The magnitude of this rotational barrier is a direct consequence of the steric interactions that must be overcome in the transition state of the rotation. In this transition state, the ortho-chloro substituent would be in close proximity to the oxazolidinone ring, leading to a high-energy conformation. The stability of the ground state conformation, where the phenyl ring is twisted out of the plane, relative to this high-energy transition state defines the rotational energy barrier.

Computational methods, such as Density Functional Theory (DFT), can also be employed to calculate the rotational energy profile and predict the height of the energy barrier. These calculations can provide valuable insights into the conformational landscape of the molecule and the factors governing its dynamic behavior.

Interactive Data Table: Conformational Data of a Related Oxazolidinone

The following table presents crystallographic data for a structurally similar compound, 4-[(R)-Chloro(4-nitrophenyl)methyl]-1,3-oxazolidin-2-one, which can be used to infer the general structural features of this compound. nih.gov

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2 1 |

| a (Å) | 7.2372 (1) |

| b (Å) | 6.6726 (1) |

| c (Å) | 11.7126 (2) |

| β (°) | 106.715 (1) |

| V (ų) | 541.71 (1) |

| Dihedral Angle (Oxazolidinone/Phenyl) (°) | 56.21 (3) |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the electronic structure and properties of molecules. xisdxjxsu.asia Methods such as B3LYP, often paired with basis sets like 6-311++G(d,p), are commonly employed to achieve a balance between accuracy and computational cost for organic molecules. researchgate.netresearchgate.net

The first step in a computational analysis is to determine the molecule's most stable three-dimensional arrangement, known as the optimized geometry. This process involves calculating the molecule's energy at various atomic arrangements to find the minimum energy conformation. The resulting data includes precise values for bond lengths, bond angles, and dihedral (torsional) angles. nih.gov For related heterocyclic compounds, DFT calculations have shown excellent agreement with structural parameters determined experimentally via X-ray crystallography. nih.gov These calculations would confirm the near-planar conformation of the oxazolidinone ring and the relative orientation of the 2-chlorophenyl substituent. nih.gov

Table 1: Representative Geometric Parameters Calculated by DFT Note: This table is illustrative of the type of data obtained from DFT calculations for similar molecular structures. Specific values for 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one would require a dedicated computational study.

| Parameter | Description | Typical Calculated Value |

| Bond Lengths (Å) | ||

| C=O | Carbonyl group in the oxazolidinone ring | ~1.22 Å |

| C-N | Amide bond within the ring | ~1.38 Å |

| C-Cl | Bond between the phenyl ring and chlorine | ~1.75 Å |

| **Bond Angles (°) ** | ||

| O-C-N | Angle within the oxazolidinone ring | ~110° |

| C-C-Cl | Angle on the chlorophenyl ring | ~119° |

| Dihedral Angles (°) | ||

| C-C-C-N | Torsion angle defining the orientation of the phenyl ring relative to the oxazolidinone ring | Varies based on steric hindrance |

Following geometry optimization, vibrational frequency calculations are performed to predict the molecule's infrared (IR) and Raman spectra. nih.gov These calculations identify the fundamental vibrational modes of the molecule, which correspond to the stretching, bending, and twisting of its chemical bonds. nih.gov The calculated frequencies are often scaled by an empirical factor to correct for approximations in the theoretical method and to improve agreement with experimental spectra. researchgate.net This analysis is invaluable for assigning specific peaks in an experimental IR or Raman spectrum to particular molecular motions, such as the characteristic high-frequency stretching of the carbonyl (C=O) group in the oxazolidinone ring. researchgate.netnih.gov

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts are a vital tool for structure elucidation. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method, used in conjunction with DFT, is widely applied to calculate the ¹H and ¹³C NMR chemical shifts of organic molecules. mdpi.comresearchgate.net By comparing the predicted chemical shifts with experimental data, researchers can confirm the proposed structure of this compound and assign specific resonance signals to individual atoms in the molecule. researchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts Note: This table demonstrates the application of NMR chemical shift prediction. Actual data would be specific to this compound.

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| C=O (Carbonyl) | ~158 | ~157 |

| C-Cl (Phenyl) | ~132 | ~131 |

| CH (Oxazolidinone) | ~75 | ~74 |

| CH₂ (Oxazolidinone) | ~50 | ~49 |

Electronic Structure and Reactivity Descriptors

DFT calculations also provide a wealth of information about a molecule's electronic properties, which are key to understanding its chemical reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic), while the LUMO is the orbital to which an electron is most likely to be accepted (electrophilic). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's chemical stability and reactivity. nih.govresearchgate.net A small energy gap indicates that a molecule is more reactive and can be easily polarized. nih.gov For this compound, the HOMO is expected to be located primarily on the electron-rich oxazolidinone and phenyl rings, while the LUMO may be distributed across the carbonyl group and the aromatic system.

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It provides a clear and intuitive picture of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. xisdxjxsu.asiaresearchgate.net In an MEP map, regions of negative electrostatic potential (typically colored red) are electron-rich and represent favorable sites for an electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. youtube.com For this compound, the most negative potential is expected around the carbonyl oxygen atom, making it a primary site for interaction with electrophiles. Positive potential would be found around the N-H proton, indicating its acidic character. researchgate.net

Mulliken and NBO Charge Analysis

Charge distribution is a fundamental electronic property that influences a molecule's dipole moment, polarizability, and reactivity. niscpr.res.in Mulliken and Natural Bond Orbital (NBO) analyses are two common methods used in computational chemistry to assign partial charges to individual atoms within a molecule.

Mulliken Population Analysis is a straightforward method based on the linear combination of atomic orbitals (LCAO) used in the calculation. It partitions the total electron population among the atoms. niscpr.res.in While computationally simple, Mulliken charges can be highly dependent on the basis set used in the calculation. niscpr.res.in

Natural Bond Orbital (NBO) Analysis provides a more intuitive chemical picture by localizing the molecular orbitals into bonding, anti-bonding, and lone-pair orbitals. This method allows for the study of charge transfer and intermolecular and intramolecular interactions. scirp.orgscirp.org NBO analysis often gives a more stable and reliable representation of electron distribution compared to Mulliken analysis. researchgate.net It can elucidate hyperconjugative interactions and the delocalization of electron density, which are crucial for understanding molecular stability and reactivity. scirp.orgresearchgate.net

For this compound, it is anticipated that the heteroatoms (oxygen and nitrogen) in the oxazolidinone ring would possess negative partial charges due to their high electronegativity. The carbonyl carbon (C2) would exhibit a significant positive charge, making it a potential site for nucleophilic attack. The chlorine atom on the phenyl ring would also carry a negative charge, influencing the electronic environment of the aromatic system.

An illustrative table below shows typical charge distributions that might be expected from a Mulliken or NBO analysis of a similar heterocyclic compound, highlighting the electronegative nature of heteroatoms.

| Atom Type | Expected Partial Charge | Rationale |

| Carbonyl Oxygen (O) | Negative | High electronegativity |

| Ring Oxygen (O) | Negative | High electronegativity |

| Ring Nitrogen (N) | Negative | High electronegativity |

| Carbonyl Carbon (C) | Positive | Bonded to two electronegative oxygen atoms |

| Chlorine (Cl) | Negative | High electronegativity |

| Hydrogen (H) | Positive | Low electronegativity |

This table represents generalized expectations for this compound based on fundamental chemical principles and findings for related molecules. niscpr.res.inresearchgate.net

Global Reactivity Descriptors (e.g., Hardness, Electrophilicity Index)

Global reactivity descriptors, derived from Density Functional Theory (DFT), offer quantitative measures of a molecule's stability and reactivity as a whole. arxiv.orgnih.gov These descriptors are calculated using the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

Key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO. arxiv.org

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO. arxiv.org

Chemical Hardness (η): A measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard" and less reactive. It is calculated as η = (I - A) / 2. niscpr.res.inarxiv.org

Chemical Softness (S): The reciprocal of hardness (S = 1/η). "Soft" molecules are more polarizable and reactive. dergipark.org.tr

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. dergipark.org.tr

Electrophilicity Index (ω): Measures the energy stabilization when a system acquires additional electronic charge. It quantifies the electrophilic nature of a molecule and is defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ). arxiv.orgdergipark.org.tr

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy to lose an electron |

| Electron Affinity (A) | A ≈ -ELUMO | Energy to gain an electron |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to deformation; high η indicates stability |

| Electrophilicity Index (ω) | ω = μ²/2η | Propensity to accept electrons; a good electrophile |

This table outlines the primary global reactivity descriptors and their calculation from frontier molecular orbital energies. researchgate.net

Thermodynamic and Kinetic Studies of Reactions

Thermodynamic and kinetic studies are essential for understanding the feasibility, spontaneity, and rate of chemical reactions. Computational chemistry can model reaction pathways, determine transition state structures, and calculate activation energies, providing deep insights into reaction mechanisms. mdpi.com

For a compound like this compound, such studies could investigate its synthesis, decomposition, or reactions with other species. For instance, the hydrolysis of the oxazolidinone ring would be a key reaction to study. Computational modeling could predict the reaction's enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) to determine its spontaneity.

Kinetic studies would focus on the reaction rate, governed by the activation energy (Ea). By mapping the potential energy surface of a reaction, computational methods can identify the lowest energy path from reactants to products, passing through a transition state. mdpi.com A high activation energy implies a slow reaction, while a low activation energy suggests a faster process. For example, a study on the reaction of an oxazolinone derivative with TEMPO used kinetic experiments and computational analysis to elucidate a mechanism involving a rate-limiting step.

Factors such as solvent effects, temperature, and the presence of catalysts can be incorporated into these computational models to simulate real-world reaction conditions and understand their influence on both thermodynamic and kinetic parameters. mdpi.com

Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied electromagnetic field, such as that from a high-intensity laser. researchgate.net These materials are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov Organic molecules, particularly those with π-conjugated systems and significant charge separation (push-pull systems), often exhibit strong NLO properties. nih.govnih.gov

The key NLO properties at the molecular level are polarizability (α) and the first-order hyperpolarizability (β). nih.gov

Polarizability (α): A measure of the linear change in the dipole moment induced by an electric field.

Hyperpolarizability (β): A measure of the quadratic (second-order) change in the dipole moment. A large β value is indicative of a strong NLO response. nih.gov

Computational methods, particularly DFT, are widely used to calculate these properties. nih.gov While the this compound molecule itself does not have an extended π-conjugated system typical of high-performance NLO materials, the presence of the phenyl ring and the polar oxazolidinone group could give rise to modest NLO effects. Quantum chemistry investigations on related benzazolo-oxazolidine systems have shown that the opening and closing of the oxazolidine (B1195125) ring can act as a switch to modulate the first hyperpolarizability, demonstrating the role of this heterocyclic unit in NLO phenomena. nih.gov Theoretical studies on other heterocyclic systems like thiazolidinones have also explored their potential as NLO materials. researchgate.net

The calculation of NLO properties for this compound would involve optimizing its geometry and then computing α and β values, often comparing them to a standard reference material like urea (B33335) to gauge its potential for NLO applications. dergipark.org.tr

Chemical Reactivity and Derivatization of 4 2 Chlorophenyl 1,3 Oxazolidin 2 One

Reactions at the 1,3-Oxazolidin-2-one Ring System

The 1,3-oxazolidin-2-one ring is a robust yet reactive moiety. Key transformations include ring-opening reactions that cleave the cyclic structure and functionalization at the nitrogen and carbon atoms of the ring.

Ring-Opening Reactions

The oxazolidinone ring can be opened under various conditions to yield valuable chiral building blocks, most notably vicinal amino alcohols. diva-portal.org This transformation is fundamental to the role of oxazolidinones as chiral auxiliaries, as it allows for the recovery of the chiral controller and the isolation of the desired enantiomerically pure product.

Common methods for ring-opening include:

Hydrolysis: Treatment with strong aqueous acid or base can hydrolyze the carbamate (B1207046) linkage to yield the corresponding 2-amino-1-(2-chlorophenyl)ethanol. This process effectively cleaves the heterocyclic ring.

Reductive Cleavage: Reagents such as lithium borohydride (B1222165) (LiBH₄) or lithium aluminum hydride (LiAlH₄) can reductively open the ring. For instance, in the case of an N-acylated oxazolidinone, these reagents can reduce the acyl group to an alcohol and cleave the auxiliary, liberating the newly synthesized chiral alcohol.

Organometallic Reagents: Organocopper reagents have been shown to mediate the regio- and stereoselective ring-opening of related chiral 1,3-oxazolidin-2-one derivatives. rsc.org This reaction often proceeds via an anti-Sₙ2′ mechanism to produce functionalized alkene structures. rsc.org

The general outcome of hydrolytic ring-opening is the formation of 2-amino-1-(2-chlorophenyl)ethanol, a crucial chiral intermediate for various synthetic applications.

| Reaction Type | Reagents | Primary Product |

| Basic Hydrolysis | NaOH (aq), Heat | 2-amino-1-(2-chlorophenyl)ethanol |

| Acidic Hydrolysis | HCl (aq), Heat | 2-amino-1-(2-chlorophenyl)ethanol hydrochloride |

| Reductive Cleavage | LiBH₄, H₂O | N-Methyl amino alcohol (from N-acyl derivative) |

Functionalization of the Nitrogen Atom (N-Derivatization)

The nitrogen atom of the oxazolidinone ring is a key site for derivatization, particularly for applications in asymmetric synthesis. The N-H proton is weakly acidic and can be removed by a strong base to form a nucleophilic amide. This anion can then react with various electrophiles.

The most common N-derivatization is N-acylation . This is typically the first step when using the molecule as a chiral auxiliary. The process involves deprotonation with a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), followed by the addition of an acyl chloride or anhydride. This reaction attaches the substrate to the chiral auxiliary, setting the stage for subsequent stereoselective transformations. sigmaaldrich.com

| Electrophile | Base | Solvent | Product |

| Propionyl chloride | n-BuLi | THF | 4-(2-Chlorophenyl)-3-propionyloxazolidin-2-one |

| Benzoyl chloride | NaH | DMF | 3-Benzoyl-4-(2-chlorophenyl)oxazolidin-2-one |

| Benzyl bromide | n-BuLi | THF | 3-Benzyl-4-(2-chlorophenyl)oxazolidin-2-one |

Functionalization at the C-4 Position

Direct functionalization of the C-4 carbon-hydrogen bond of the 4-(2-chlorophenyl)-1,3-oxazolidin-2-one ring is not a commonly reported transformation. The C-4 position is a saturated sp³-hybridized carbon and serves as the primary stereocenter of the molecule. Its main role is to create a specific chiral environment that influences the stereochemical outcome of reactions occurring on substituents attached to the ring nitrogen (see Section 6.3). While methods exist for synthesizing oxazolidinones with various substituents at the C-4 position, post-synthesis modification of the C-4 C-H bond itself is synthetically challenging and rarely pursued. The reactivity of the molecule is dominated by the N-H group, the carbonyl group, and the appended aryl moiety.

Functionalization of the Aryl Moiety

The 2-chlorophenyl group at the C-4 position can undergo electrophilic aromatic substitution, allowing for further derivatization of the molecule. The reactivity and regioselectivity of such reactions are governed by the electronic effects of the two existing substituents: the chloro group and the oxazolidinone-containing alkyl substituent.

Chloro Group: An ortho, para-directing deactivator.

Alkyl Substituent (at C-4): A weak ortho, para-directing activator.

The interplay of these directing effects can lead to a mixture of products. For example, nitration with nitric acid and sulfuric acid would likely lead to substitution at the positions para to the chlorine atom and ortho/para to the alkyl group, considering steric hindrance. Further functionalization can also be achieved through metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, by treating the aryl chloride as a handle for C-C or C-N bond formation.

Transformation into Other Heterocyclic Systems

This compound can serve as a precursor for the synthesis of other heterocyclic structures. sigmaaldrich.comnih.gov These transformations often involve multi-step sequences that utilize the inherent functionality of the oxazolidinone ring. For instance, the cycloaddition of CO₂ to aziridines is a common method for forming the oxazolidinone ring, and reversing or modifying this process can lead to different heterocycles. researchgate.netresearchgate.net

Potential transformations include:

Synthesis of Substituted Indoles: Palladium-catalyzed intramolecular cross-coupling of N-aryl-4-methylene-2-oxazolidinones has been shown to furnish oxazolo[3,4-a]indol-3-ones, which can be further converted to substituted indoles. nih.gov

Formation of Imidazolidin-2-ones: The vicinal amino alcohol derived from the ring-opening of the oxazolidinone can be used as a starting material for the synthesis of other heterocycles, such as imidazolidin-2-ones, through reaction with reagents like urea (B33335) or phosgene (B1210022) followed by cyclization with a diamine. mdpi.com

Use as a Chiral Auxiliary in Asymmetric Synthesis

Perhaps the most significant application of chiral oxazolidinones, including the 4-(2-chlorophenyl) derivative, is their use as chiral auxiliaries in asymmetric synthesis. scielo.org.mx Popularized by David A. Evans, these auxiliaries provide a powerful method for controlling stereochemistry during the formation of new C-C bonds. wikipedia.org

The general strategy involves three main steps:

Acylation: The chiral auxiliary is N-acylated with a prochiral carboxylic acid derivative (see Section 6.1.2).

Diastereoselective Reaction: The N-acyl group is reacted with an electrophile. The steric bulk of the C-4 substituent (the 2-chlorophenyl group) blocks one face of the enolate formed from the acyl group, forcing the electrophile to approach from the opposite, less hindered face. This results in a highly diastereoselective reaction. Common reactions include aldol (B89426) additions, alkylations, and Michael additions.

Cleavage: The chiral auxiliary is cleaved from the product, typically through hydrolysis or reduction, yielding an enantiomerically enriched product and allowing for the recovery of the auxiliary.

The 2-chlorophenyl group at C-4 provides a rigid and well-defined steric environment that effectively shields one face of the corresponding N-acyl enolate, leading to high levels of diastereoselectivity in many reactions.

| Reaction Type | Reagents | Result | Diastereomeric Excess (d.e.) |

| Aldol Addition | 1. Bu₂BOTf, Et₃N; 2. Aldehyde (R-CHO) | Formation of a chiral β-hydroxy carbonyl compound | Typically >95% |

| Alkylation | 1. NaHMDS; 2. Alkyl Halide (R-X) | Formation of a chiral α-substituted carbonyl compound | Typically >90% |

| Michael Addition | 1. TiCl₄; 2. α,β-Unsaturated ester | Formation of a chiral glutamate (B1630785) derivative | High diastereoselectivity |

Cleavage Reactions and Reagent Applications

The cleavage of the N-acyl group from the oxazolidinone ring is a crucial step in asymmetric synthesis, allowing for the recovery of the chiral product and often the chiral auxiliary itself. The choice of reagent and reaction conditions determines the functionality of the final product.

Hydrolytic Cleavage to Carboxylic Acids:

One of the most common methods for the removal of the oxazolidinone auxiliary is through hydrolysis to yield a carboxylic acid. This transformation is typically achieved under mild basic conditions. A widely used reagent for this purpose is lithium hydroxide (B78521) (LiOH) in the presence of hydrogen peroxide (H₂O₂). The reaction proceeds via the formation of a hydroperoxide anion which attacks the exocyclic carbonyl group of the N-acyl oxazolidinone. This is followed by the expulsion of the oxazolidinone anion to form a peroxy acid intermediate, which is subsequently reduced to the carboxylic acid during workup.

| Reagent | Conditions | Product |

| LiOH/H₂O₂ | THF/water, 0 °C to rt | Carboxylic Acid |

This table is interactive and searchable.

Reductive Cleavage to Alcohols:

The N-acyl group can be reduced to a primary alcohol, providing a pathway to chiral alcohols. This is typically accomplished using hydride reducing agents. Lithium borohydride (LiBH₄) is a commonly employed reagent for this transformation as it is less reactive than lithium aluminum hydride (LiAlH₄) and offers better chemoselectivity. The reaction involves the nucleophilic attack of a hydride ion on the acyl carbonyl group, leading to the formation of an intermediate that, upon workup, yields the primary alcohol and the original oxazolidinone auxiliary.

| Reagent | Conditions | Product |

| Lithium Borohydride (LiBH₄) | Diethyl ether, 0 °C to rt | Primary Alcohol |

| Lithium Aluminum Hydride (LiAlH₄) | THF, 0 °C | Primary Alcohol |

This table is interactive and searchable.

Conversion to Esters (Transesterification):

N-acyl oxazolidinones can be converted into esters through a process of transesterification. This can be achieved by reacting the acylated auxiliary with an alkoxide, such as sodium methoxide, in the corresponding alcohol as the solvent. The alkoxide attacks the acyl carbonyl group, leading to the formation of the ester and the release of the oxazolidinone. Alternatively, acid-catalyzed transesterification with an alcohol can also be employed.

| Reagent | Conditions | Product |

| Sodium Methoxide (NaOMe) | Methanol, rt | Methyl Ester |

| Benzyl alcohol, Ti(OⁱPr)₄ | Toluene, heat | Benzyl Ester |

This table is interactive and searchable.

Conversion to Amides (Aminolysis):

The direct conversion of N-acyl oxazolidinones to amides can be achieved through aminolysis. This reaction involves the treatment of the acylated auxiliary with a primary or secondary amine. The amine acts as a nucleophile, attacking the acyl carbonyl and displacing the oxazolidinone to form the corresponding amide. This method is particularly useful for the synthesis of chiral amides.

| Reagent | Conditions | Product |

| Benzylamine | THF, rt | N-Benzylamide |

| Diethylamine | Dichloromethane, rt | N,N-Diethylamide |

This table is interactive and searchable.

Molecular Recognition and Mechanistic Studies of Biological Interactions

Investigation of Molecular Interactions with Biomolecular Targets (e.g., Ribosomes, Enzymes)

Oxazolidinones exert their antibacterial effect by targeting the bacterial ribosome, a complex and essential cellular machine responsible for protein synthesis. Specifically, they bind to the 50S large ribosomal subunit, interfering with the translation process. This interaction is highly specific and is the basis for their potent antibacterial activity against a range of Gram-positive bacteria.

The binding site of oxazolidinones is located at the peptidyl transferase center (PTC) of the 50S ribosomal subunit. This is a critical region of the ribosome where peptide bond formation occurs. By occupying this site, oxazolidinones prevent the proper positioning of aminoacyl-tRNAs, thereby stalling protein synthesis at a very early stage.

Crystallographic studies of oxazolidinone prototypes, such as linezolid (B1675486), bound to the 50S ribosomal subunit have provided detailed insights into their binding mode. These studies reveal that the oxazolidinone core makes several key interactions with the 23S rRNA, which is the catalytic component of the PTC. The binding pocket is predominantly hydrophobic, and the affinity of different oxazolidinone derivatives is influenced by the nature of the substituents on the core structure. While specific binding affinity data for 4-(2-Chlorophenyl)-1,3-oxazolidin-2-one is not available, the affinity of oxazolidinones is generally in the micromolar range. For instance, the dissociation constant (Kd) for eperezolid (B1671371) binding to the E. coli 50S ribosomal subunit has been reported to be approximately 20 µM.

Table 1: Key Ribosomal Interactions of Oxazolidinones

| Oxazolidinone Moiety | Interacting Ribosomal Component | Type of Interaction |

|---|---|---|

| Oxazolidinone ring (A-ring) | Ψ2504 of 23S rRNA | Offset π-π stacking |

| Fluorophenyl moiety (B-ring) | C2452 and A2451 of 23S rRNA | Hydrophobic interactions |

The binding of oxazolidinones to the ribosome can induce subtle but significant conformational changes in the 23S rRNA. A key observation from structural studies is the stabilization of a non-productive conformation of a universally conserved nucleotide, U2585. This conformational change is believed to be a critical aspect of the inhibitory mechanism, as it perturbs the correct positioning of tRNAs on the ribosome, thereby preventing peptide bond formation. The flexibility of the oxazolidinone molecule itself also plays a role in its ability to adapt to the binding site and establish favorable interactions.

The antibacterial potency of oxazolidinones is highly dependent on the nature and position of substituents on the core structure. The general pharmacophoric core for antibacterial activity includes the (S)-configuration at the C5 position of the oxazolidinone ring and an N-aryl substituent.

For the B-ring, which in the case of the subject compound is a 2-chlorophenyl group, substitutions have a significant impact. A meta-fluoro substitution on the phenyl ring is known to increase biological activity. The presence of a halogen, such as chlorine, at the ortho position, as in this compound, would be expected to influence the compound's electronic and steric properties, which in turn would affect its binding affinity and antibacterial spectrum.

The C5-substituent is another critical determinant of activity. While the subject compound is unsubstituted at this position, many potent oxazolidinones feature an acetamidomethyl or other nitrogen-containing side chains. These groups can form additional hydrogen bonds within the PTC, enhancing binding affinity.

Table 2: General Structure-Activity Relationships of Oxazolidinones

| Position | Substituent Effect on Antibacterial Activity |

|---|---|

| C5 of Oxazolidinone Ring | (S)-configuration is essential. Introduction of various side chains, such as acetamidomethyl, can enhance potency. |

| N-Aryl Ring (B-ring) | Phenyl or other aryl groups are common. Substitutions on this ring significantly modulate activity. |

| Substituents on B-ring | A meta-fluoro group generally increases activity. The effect of other substitutions, like the ortho-chloro group, is compound-specific. |

Inhibition of Specific Biological Processes in Model Systems (e.g., Bacterial Protein Synthesis in Cell-Free Systems)

The inhibitory activity of oxazolidinones on bacterial protein synthesis has been extensively studied using in vitro cell-free translation systems. These systems, which contain all the necessary components for protein synthesis (ribosomes, tRNAs, enzymes, etc.), allow for the direct measurement of a compound's effect on this fundamental process.

In such assays, oxazolidinones have been shown to be potent inhibitors of the initiation phase of protein synthesis. They prevent the formation of the first peptide bond, thereby halting the entire translation process. This mechanism is distinct from many other classes of antibiotics that target the elongation phase of protein synthesis. The concentration of an oxazolidinone required to inhibit protein synthesis by 50% (IC50) is a key parameter used to quantify its potency. While specific IC50 values for this compound are not available, potent oxazolidinones typically exhibit IC50 values in the low micromolar to nanomolar range in these assays.

Chemoinformatic and Ligand-Based Design Studies

Computational approaches, including chemoinformatics and ligand-based design, have become invaluable tools in the discovery and optimization of new oxazolidinone antibiotics. These methods leverage the structural information of known active compounds to identify key chemical features responsible for their biological activity.

Pharmacophore modeling is a widely used technique in drug design to define the essential three-dimensional arrangement of functional groups required for biological activity. For oxazolidinones, a general pharmacophore model would include:

A hydrogen bond acceptor (the carbonyl oxygen of the oxazolidinone ring).

A hydrophobic/aromatic region (the N-aryl substituent).

An optional hydrogen bond donor/acceptor group (corresponding to the C5-substituent).

This model serves as a template for designing new molecules with potentially improved activity. The 2-chlorophenyl group of this compound would fit into the hydrophobic/aromatic feature of the pharmacophore. The specific position and electronic nature of the chlorine atom would refine the model for this particular subclass of oxazolidinones. Such models are crucial for virtual screening of compound libraries to identify novel oxazolidinone scaffolds.

Quantitative Structure-Activity Relationship (QSAR) for Molecular Interactions

Quantitative Structure-Activity Relationship (QSAR) models are computational and mathematical tools that aim to establish a relationship between the chemical structure of a compound and its biological activity. wikipedia.org For the class of oxazolidinones, including this compound, QSAR studies have been instrumental in understanding the structural requirements for their biological interactions, particularly their antibacterial effects. researchgate.netnih.gov These studies correlate physicochemical properties and structural features of oxazolidinone derivatives with their observed biological activities. nih.gov

While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, the broader principles derived from QSAR studies on various oxazolidinone analogues provide significant insights into its potential molecular interactions. These studies typically utilize a range of molecular descriptors to quantify variations in chemical structure and relate them to antibacterial potency, often expressed as the minimum inhibitory concentration (MIC). nih.gov

The general approach in these QSAR studies involves the development of a mathematical equation of the form:

Activity = f (Molecular Descriptors)

Where the activity is the biological endpoint (e.g., pIC50, the negative logarithm of the half-maximal inhibitory concentration), and the molecular descriptors are numerical values representing different aspects of the compound's structure.

Key Molecular Descriptors in Oxazolidinone QSAR Models